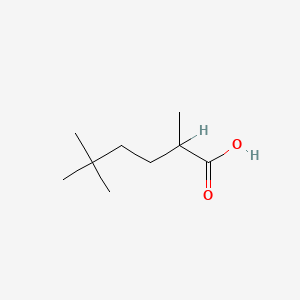

2,5,5-trimethylhexanoic Acid

Übersicht

Beschreibung

2,5,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid, known for its unique structure and properties. This compound is also referred to as isononanoic acid and is used in various industrial applications due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5,5-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5,5-Trimethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens like chlorine or bromine.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Overview

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- CAS Number : 53705-45-6

2,5,5-Trimethylhexanoic acid is characterized by its branched structure, which contributes to its unique chemical properties. It is primarily used as an intermediate in the synthesis of esters and other derivatives.

Fragrance and Cosmetic Industry

This compound esters are employed as fragrances due to their pleasant odor profiles. They can be blended with other aromatic compounds to create complex scent formulations suitable for perfumes and personal care products.

Case Study : A patent (DE2757559A) highlights the use of this compound esters in cosmetic formulations. These esters can constitute 1% to 50% of the total composition in products such as lotions and soaps, enhancing their fragrance while maintaining stability .

Plasticizers

The compound serves as a plasticizer in polyvinyl chloride (PVC) applications. Its ability to improve flexibility and durability makes it valuable in manufacturing various plastic products.

Data Table: Plasticizer Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Density | Not Available |

| Effectiveness | Enhances flexibility |

Lubricants

In the lubricant industry, this compound is utilized to formulate high-performance lubricants. Its properties help reduce friction and wear in mechanical systems.

Toxicological Evaluations

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies indicate that at high doses, the compound may cause liver and kidney toxicity in animal models . This necessitates careful handling and regulatory compliance during its industrial use.

Regulatory Status

The compound's safety has been assessed under various regulatory frameworks. For instance, studies conducted following OECD guidelines have evaluated its reproductive and developmental toxicity . The findings suggest a need for caution in exposure levels during manufacturing processes.

Market Trends

The demand for this compound is growing due to its versatility in applications ranging from fragrances to lubricants. Market research indicates an increasing trend towards sustainable and eco-friendly products that utilize such compounds .

Wirkmechanismus

The mechanism of action of 2,5,5-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid synthase and oxidase, leading to the formation of various metabolites. These metabolites can then participate in cellular processes, influencing cell signaling and energy production .

Vergleich Mit ähnlichen Verbindungen

- 2,2,5-Trimethylhexanoic acid

- 3,5,5-Trimethylhexanoic acid

- 2-Ethylhexanoic acid

Comparison: 2,5,5-Trimethylhexanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Compared to 2,2,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid, it exhibits different reactivity and stability profiles. 2-Ethylhexanoic acid, while similar in structure, has different industrial applications and biological activities .

Biologische Aktivität

2,5,5-Trimethylhexanoic acid (TMHA), a branched-chain fatty acid, has garnered attention for its potential biological activities and applications in various fields. This article explores the biological activity of TMHA, focusing on its toxicological effects, metabolic pathways, and potential therapeutic uses.

- Chemical Formula : C9H18O2

- CAS Number : 3302-10-1

- Molecular Weight : 158.24 g/mol

Acute and Subacute Toxicity

A comprehensive study on the subacute oral toxicity of TMHA was conducted using Wistar rats. The findings indicated that the liver and kidneys are the primary target organs for systemic toxicity. Key observations included:

- Liver Effects :

- Kidney Effects :

Summary of Toxicological Findings

| Dose (mg/kg) | Liver Changes | Kidney Changes |

|---|---|---|

| 10 | No significant changes | α2µ-globulin accumulation |

| 50 | Minimal fatty infiltration | Multifocal tubular dilation |

| 200 | Increased ALT; fatty infiltration | Increased kidney weight; blood in urine |

Metabolic Pathways

TMHA is metabolized primarily in the liver, where it undergoes β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for energy production. The peroxisome proliferative effect observed in studies suggests that TMHA may influence lipid metabolism pathways, potentially leading to altered lipid profiles in treated animals .

Potential Therapeutic Applications

Recent studies have explored the antioxidant properties of TMHA and its derivatives. Preliminary data indicate that TMHA may exhibit protective effects against oxidative stress-related damage in cellular models. This has implications for its use as a potential therapeutic agent in conditions characterized by oxidative stress.

Case Studies

- Animal Model Study : A study involving mice demonstrated that dietary inclusion of TMHA showed a protective effect against chemically induced hepatotoxicity. Mice fed with TMHA exhibited lower serum ALT levels compared to controls after exposure to hepatotoxic agents .

- In Vitro Studies : Cell culture experiments revealed that TMHA could mitigate oxidative stress-induced apoptosis in hepatic cell lines, suggesting its potential role as a hepatoprotective agent .

Eigenschaften

IUPAC Name |

2,5,5-trimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTVZXLILUCNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474943 | |

| Record name | 2,5,5-trimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53705-45-6 | |

| Record name | 2,5,5-trimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,5-Trimethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.